
2-甲基-5-(三氟甲基)苯甲酰胺
描述
2-Methyl-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C9H8F3NO. It is characterized by the presence of a trifluoromethyl group (-CF3) and a benzamide moiety.
科学研究应用
2-Methyl-5-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the development of agrochemicals and materials with specific desired properties
作用机制
Target of Action
Similar compounds have been found to interact with various proteins and enzymes .
Mode of Action
It is believed to interact with its targets, leading to changes in their function . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is likely that the compound’s interactions with its targets lead to downstream effects on various biochemical pathways .
Result of Action
Based on its potential interactions with various targets, it could have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-5-(trifluoromethyl)benzamide. For instance, factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and its overall stability .
生化分析
Biochemical Properties
2-Methyl-5-(trifluoromethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions
Cellular Effects
The effects of 2-Methyl-5-(trifluoromethyl)benzamide on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, 2-Methyl-5-(trifluoromethyl)benzamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-5-(trifluoromethyl)benzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under ambient conditions, but its degradation products can have different biochemical properties . Understanding these temporal effects is essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-Methyl-5-(trifluoromethyl)benzamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, while at high doses, it can cause toxicity and adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function changes significantly with dosage . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
2-Methyl-5-(trifluoromethyl)benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction . These metabolic reactions can lead to the formation of various metabolites, which may have different biochemical properties and effects on cellular function. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 2-Methyl-5-(trifluoromethyl)benzamide within cells and tissues are influenced by its interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for predicting the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
2-Methyl-5-(trifluoromethyl)benzamide is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-methyl-5-(trifluoromethyl)benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting amine is then reacted with an appropriate acyl chloride to form the benzamide.
Industrial Production Methods: In industrial settings, the production of 2-Methyl-5-(trifluoromethyl)benzamide may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to achieve high purity levels .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the trifluoromethyl group.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the benzamide.
相似化合物的比较
- 2-Methyl-5-(trifluoromethyl)benzoic acid
- 2-Methyl-5-(trifluoromethyl)aniline
- 2-Methyl-5-(trifluoromethyl)benzyl alcohol
Comparison: 2-Methyl-5-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the benzamide moiety. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to its analogs. The trifluoromethyl group also enhances the compound’s potential as a pharmacophore, making it a valuable scaffold in drug design .
属性
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYOPRYNZOLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379594 | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-97-7 | |
| Record name | Benzamide, 2-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,6,7-tetrahydro-[1,4]dioxino[2,3-f]benzimidazole-2-thione](/img/structure/B1305594.png)


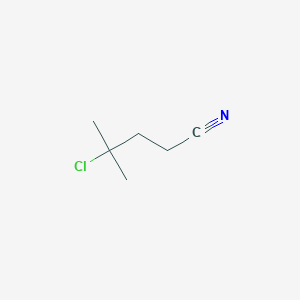
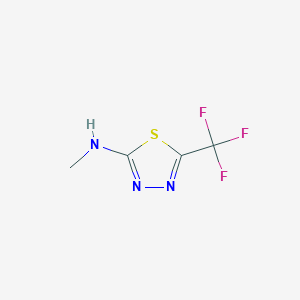
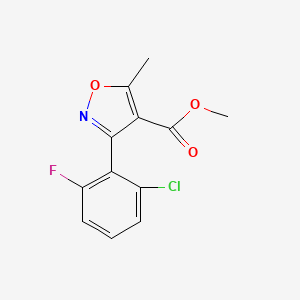
![Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1305605.png)
![Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B1305606.png)

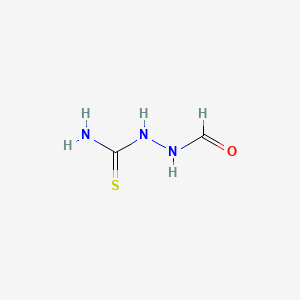
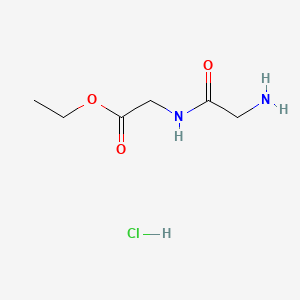
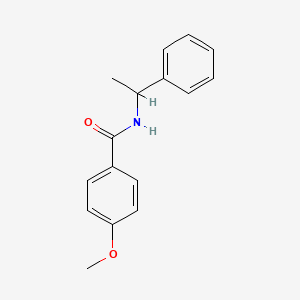
![2-(Thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1305622.png)

